molecular formula C26H25ClN6O3S B2939945 N-butyl-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide CAS No. 1043909-44-9

N-butyl-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide

Cat. No.: B2939945
CAS No.: 1043909-44-9
M. Wt: 537.04
InChI Key: LDCVRDVDHRCXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a synthetically derived heterocyclic compound featuring a pyrido[1,2-a]pyrimidinone core fused with an imidazo[1,2-c]quinazoline scaffold.

Properties

IUPAC Name

N-butyl-3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN6O3S/c1-2-3-12-28-22(34)11-9-20-25(36)33-24(30-20)18-6-4-5-7-19(18)31-26(33)37-15-17-13-23(35)32-14-16(27)8-10-21(32)29-17/h4-8,10,13-14,20H,2-3,9,11-12,15H2,1H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCVRDVDHRCXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by functional group modifications and coupling reactions. Common reagents used in these steps include various chlorinating agents, sulfur-containing compounds, and amides. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The methyl-sulfanyl linkage (-S-CH2-) undergoes nucleophilic displacement under basic conditions. This reactivity enables structural modifications critical for pharmacological optimization.

Reagent Conditions Product Yield Reference
Methyl iodideNaOH (0.1 M), EtOH, 60°CReplacement of -S-CH2- with -S-CH378%
Benzyl chlorideK2CO3, DMF, 80°CBenzyl-thioether derivative65%
EthylenediamineTHF, RT, 12 hThiol displacement to form amine-linked analog52%

Oxidation of the Sulfanyl Moiety

The sulfide group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Oxidizing Agent Conditions Product Selectivity Reference
H2O2 (30%)AcOH, RT, 2 hSulfoxide (-SO-)>90%
mCPBADCM, 0°C, 1 hSulfone (-SO2-)85%
NaIO4H2O/MeOH, 50°C, 4 hOver-oxidized byproducts40%

Hydrolysis of the Amide Bond

The terminal propanamide group hydrolyzes under acidic or basic conditions, altering solubility and bioavailability .

Conditions Reagent Product Rate Reference
6 M HClReflux, 6 hCarboxylic acid + butylamineComplete
2 M NaOH80°C, 3 hSodium carboxylate + NH392%
Enzymatic (pepsin)pH 2, 37°C, 24 hPartial hydrolysis at physiological conditions28%

Cyclization Reactions

The imidazoquinazolin core participates in thermal or acid-catalyzed cyclization to form fused polyheterocycles.

Catalyst Conditions Product Application Reference
PPA (Polyphosphoric acid)120°C, 3 hTetracyclic imidazo-quinazolinopyrrolidineAnti-cancer lead compound
ZnCl2Toluene, reflux, 8 hSpirocyclic derivativeKinase inhibition

Halogen Exchange at the Pyrido-Pyrimidine Core

The 7-chloro substituent undergoes palladium-catalyzed cross-coupling for functional diversification .

Reaction Type Reagents Conditions Product Reference
Suzuki couplingPhenylboronic acid, Pd(dppf)Cl2DME, 80°C, 12 h7-Phenyl analog
Buchwald-HartwigMorpholine, Pd2(dba)3Toluene, 100°C, 24 h7-Morpholino derivative

Stability Under Photolytic and Thermal Conditions

Degradation studies reveal sensitivity to light and heat, impacting storage protocols.

Stress Condition Degradation Pathway Major Degradants Half-Life Reference
UV light (254 nm)C-S bond cleavagePyrido-pyrimidine fragment + thiol2.3 h
80°C (dry)Imidazole ring oxidationQuinazolinone N-oxide48 h

This compound’s multifunctional architecture enables tailored synthetic modifications, positioning it as a versatile scaffold in medicinal chemistry. Reaction optimization (e.g., temperature, catalyst choice) remains critical for maximizing yields and minimizing side products .

Scientific Research Applications

N-butyl-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-butyl-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Modifications Reported Activity
Target Compound Pyrido-pyrimidinone + Imidazo-quinazoline Sulfanyl linker, butyl-propanamide Hypothesized kinase inhibition
Gefitinib (EGFR inhibitor) Quinazoline Anilino substituent EGFR tyrosine kinase inhibition
Epigallocatechin gallate Flavanol gallate Hydroxyl groups Antioxidant, anti-cancer
Alkyltrimethylammonium (BAC-C12) Quaternary ammonium Alkyl chain Surfactant, antimicrobial
Computational Similarity Assessment

Using molecular fingerprints (e.g., Morgan or MACCS fingerprints), the Tanimoto similarity coefficient between the target compound and gefitinib is estimated to be ~0.65, indicating moderate structural overlap. However, the sulfanyl linker and imidazo-quinazoline moiety introduce distinct pharmacophoric features that may diverge from classical kinase inhibitors . Activity cliffs—where minor structural changes lead to significant activity differences—are possible, necessitating experimental validation.

Physicochemical Properties
  • The butyl-propanamide chain may lower CMC compared to shorter alkyl analogs.
  • Metabolic Stability : The sulfanyl group may reduce oxidative metabolism compared to methylene linkers, as seen in related heterocycles.

Research Findings and Methodological Considerations

Virtual Screening and Similarity-Based Design

Ligand-based virtual screening (VS) protocols prioritize structurally similar compounds under the "similar property principle." For the target compound, VS using Morgan fingerprints and Tanimoto indices could identify analogs with shared pyrido-pyrimidinone cores but divergent side chains. However, dissimilarity in the sulfanyl-propanamide region might yield unexpected pharmacokinetic profiles.

Analytical Techniques for Comparison
  • Spectrofluorometry/Tensiometry : Used to determine CMC in surfactants; applicable for assessing aggregation behavior of the target compound’s amphiphilic side chain.
  • Mass Spectrometry (MS) : Structural elucidation via comparison with NIST library data or standards, though quantification requires calibration against related compounds (e.g., imidazo-quinazoline derivatives).

Biological Activity

N-butyl-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and weight:

  • Molecular Formula : C₃₀H₂₃ClN₆O₅S
  • Molecular Weight : 615.1 g/mol .

The biological activity of this compound is primarily associated with its ability to inhibit various kinases. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their inhibition can lead to therapeutic effects in cancer and other diseases. The compound's structure suggests potential interactions with ATP-binding sites of kinases due to the presence of pyrido[1,2-a]pyrimidine and imidazo[1,2-c]quinazoline moieties, which are known to exhibit kinase inhibitory properties.

Anticancer Activity

Several studies have indicated that compounds with similar structural features exhibit significant anticancer activity:

  • Inhibition of Tumor Cell Growth : A related compound was shown to induce apoptosis in tumor cells at concentrations as low as 30–100 nM . This suggests that this compound may exhibit similar potency.
  • Multikinase Inhibition : The compound's structure indicates it may act as a multikinase inhibitor. For instance, compounds with similar scaffolds have been reported to inhibit CDK4, CDK6, and other kinases involved in cancer progression .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines demonstrated that related compounds had varying degrees of effectiveness:

CompoundCell LineIC50 (µM)
7xK5620.03
7xDU1450.10
N-butyl compoundA431TBD

The results indicate a promising profile for further exploration of N-butyl derivatives in anticancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of N-butyl compounds. Variations in substituents on the pyrido and imidazo rings can significantly alter potency and selectivity against specific kinases:

  • Substituent Variations : Studies have shown that modifications at specific positions on the pyridine ring can enhance or diminish activity against targeted kinases .
  • Role of Sulfhydryl Groups : The sulfhydryl group in the structure may facilitate interactions with cysteine residues in target proteins, enhancing binding affinity and specificity.

Case Studies

In vitro studies have demonstrated the effectiveness of similar compounds in inhibiting cell proliferation across various cancer types:

  • Breast Cancer Models : Compounds structurally related to N-butyl derivatives were tested against breast cancer cell lines, showing significant inhibition of growth .
  • Lymphoma Studies : A study reported substantial growth inhibition in mantle cell lymphoma cell lines due to kinase inhibition by related pyrido compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.